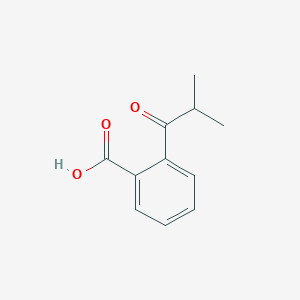

2-(2-Methylpropanoyl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylpropanoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSNGPWULWQNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311736 | |

| Record name | 2-(2-methylpropanoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-58-4 | |

| Record name | NSC245099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methylpropanoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(2-Methylpropanoyl)benzoic Acid

The synthesis of this compound can be achieved through several strategic approaches. These methods primarily involve either the construction of the benzoic acid ring system with the acyl group already in place or the introduction of the acyl group onto a pre-existing benzoic acid derivative.

Oxidative Approaches for Benzoic Acid Moiety Formation

The formation of the benzoic acid core of the target molecule can be accomplished through the oxidation of a suitable precursor. A common strategy involves the oxidation of a methyl group on an aromatic ring to a carboxylic acid. For instance, derivatives of toluene (B28343) can be oxidized to the corresponding benzoic acids. organic-chemistry.org Various oxidizing agents can be employed for this transformation, including potassium permanganate, chromic acid, and nitric acid. organic-chemistry.orgtruman.edulibretexts.org Catalytic systems, such as those based on cobalt salts in the presence of a bromine source, have also been developed for the aerobic oxidation of methylarenes to benzoic acids. researchgate.net

Another oxidative approach involves the conversion of a benzyl (B1604629) halide to a benzoic acid. This can be achieved using oxidizing agents like hydrogen peroxide in the presence of a phase-transfer catalyst and a tungstate (B81510) catalyst. organic-chemistry.org

Acylation Strategies for Methylpropanoyl Group Introduction

A key method for introducing the 2-methylpropanoyl group is through Friedel-Crafts acylation or related reactions. unlp.edu.ar This typically involves reacting a suitable aromatic substrate with an acylating agent such as 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. unlp.edu.ar The direct acylation of aromatic hydrocarbons with carboxylic acids, including those with ortho-alkyl groups, has also been investigated under Friedel-Crafts conditions. unlp.edu.ar

Enzymatic acylation presents a more recent and greener alternative for introducing acyl groups. For example, lipases have been used to acylate flavonoids with benzoic acid and its esters. nih.gov While not a direct synthesis of the title compound, this highlights the potential of biocatalysis in acylation reactions.

Multistep Synthetic Pathways

Often, the synthesis of this compound is embedded within a longer, multistep sequence. These pathways may involve the initial synthesis of a more complex intermediate which is then converted to the target molecule. For example, a synthetic route could begin with the acylation of a protected aminobenzoic acid derivative, followed by deprotection and hydrolysis to yield the final product. A patent describes the synthesis of a related compound, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, through the N-acylation of 2-methyl-4-amino methyl benzoate (B1203000) with 2-methyl benzoyl chloride, followed by hydrolysis. google.com

Another multistep approach could involve the construction of a heterocyclic intermediate that is subsequently opened to form the desired benzoic acid derivative. The synthesis of complex organic molecules often relies on these carefully designed multi-step reaction sequences to achieve the desired substitution pattern and functionality. libretexts.orgweebly.comscribd.com

Precursor Chemistry and Intermediate Reactivity

The successful synthesis of this compound is highly dependent on the availability and reactivity of its precursors and key intermediates.

Synthesis of Related Acyl Chlorides

Acyl chlorides are crucial reactive intermediates for introducing acyl groups. 2-Methylpropanoyl chloride, also known as isobutyryl chloride, is a key precursor for introducing the 2-methylpropanoyl group. It is typically synthesized from 2-methylpropanoic acid (isobutyric acid) by reaction with a chlorinating agent such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. prepchem.comgoogle.comgoogle.com The reaction conditions, including temperature and stoichiometry, are controlled to ensure high yield and purity of the acyl chloride. google.com

Similarly, the synthesis of other related acyl chlorides, such as 2-methylbenzoyl chloride, involves the reaction of the corresponding carboxylic acid (2-methylbenzoic acid) with thionyl chloride. prepchem.com The excess thionyl chloride is typically removed by vacuum distillation. prepchem.com

Conversion of Carboxylic Acids to Reactive Intermediates

Carboxylic acids themselves can be converted into more reactive species to facilitate subsequent reactions. Besides forming acyl chlorides, carboxylic acids can be activated in other ways. For example, they can be converted to esters, which can then undergo further transformations. The esterification of a carboxylic acid is often carried out by reacting it with an alcohol in the presence of an acid catalyst. google.com

In some synthetic strategies, the carboxylic acid group is protected, for example, as a methyl or ethyl ester, while other transformations are carried out on the molecule. google.comgoogle.com The ester can then be hydrolyzed back to the carboxylic acid in a later step, typically under acidic or basic conditions. google.com

Chemical Transformations and Derivative Synthesis

Esterification of this compound involves the reaction of its carboxylic acid group with an alcohol to form an ester. This transformation can be achieved through several methods, with the choice of method often depending on the alcohol used and the desired reaction conditions. The reaction proceeds by converting the carboxylic acid into a more reactive species or by using a catalyst to facilitate the direct reaction with an alcohol. chemguide.co.uk

One of the most common methods is the Fischer-Speier esterification , which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or a large excess of the alcohol is used. youtube.com

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. These include the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride. commonorganicchemistry.com

| Esterification Method | Reagents/Catalyst | General Applicability |

| Fischer-Speier Esterification | Alcohol (R'-OH), conc. H₂SO₄ or HCl | Best for simple, unhindered primary and secondary alcohols used in excess. commonorganicchemistry.com |

| Acyl Chloride Formation followed by Alcoholysis | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Alcohol (R'-OH), Pyridine (B92270) | Broad applicability, including for tertiary alcohols and phenols where Fischer esterification is inefficient. commonorganicchemistry.com |

| Steglich Esterification | Alcohol (R'-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Alkyl halide (e.g., Iodomethane), Base (e.g., K₂CO₃) | Forms methyl esters or other simple alkyl esters. commonorganicchemistry.com |

Note: The table presents general methods for the esterification of carboxylic acids. Specific application and optimization would be required for this compound.

The presence of the ketone group in this compound does not typically interfere with these standard esterification reactions of the carboxylic acid function. However, the cyclic lactol form, 3-hydroxy-3-isopropylisobenzofuran-1(3H)-one, could potentially react under certain conditions, but the esterification of the carboxylic acid is the predominant transformation.

Amide derivatives of this compound can be synthesized by reacting the carboxylic acid group with ammonia (B1221849) or a primary or secondary amine. The direct reaction of a carboxylic acid with an amine is generally unfavorable at room temperature as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction typically requires heating to drive off water and form the amide bond, or the use of activating agents. khanacademy.orglibretexts.org

A common and effective laboratory method involves the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride. libretexts.org The acyl chloride is then reacted with the amine, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. khanacademy.org

Alternatively, various coupling agents can be used to facilitate the direct condensation of the carboxylic acid and the amine under milder conditions. organic-chemistry.org These reagents activate the carboxylic acid in situ, promoting nucleophilic attack by the amine.

| Amide Formation Method | Reagents/Catalyst | General Applicability |

| Acyl Chloride Formation followed by Aminolysis | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Amine (R'R''NH), Base (e.g., Pyridine) | A widely used, general method for a broad range of amines. libretexts.org |

| Direct Thermal Condensation | Amine (R'R''NH), Heat | Can be used, but often requires high temperatures and may not be suitable for sensitive molecules. khanacademy.org |

| Coupling Agent-Mediated Amidation | Amine (R'R''NH), Coupling agents (e.g., DCC, EDC, HBTU) | Provides high yields under mild conditions; widely used in peptide synthesis. organic-chemistry.org |

| Boric Acid Catalysis | Amine (R'R''NH), Boric Acid, Heat | A solvent-free or high-boiling solvent method for dehydrative amidation. researchgate.net |

Note: The table presents general methods for amide formation from carboxylic acids. The reactivity of 2-acylbenzoic acids suggests these methods would be applicable, but may require specific optimization. nih.gov

For 2-acylbenzoic acids, both endocyclic and exocyclic amides can be formed, depending on the reaction conditions and the nature of the amine, reflecting the influence of the ring-chain tautomerism. nih.gov

Beyond ester and amide formation, the functional groups of this compound can undergo various other transformations. These interconversions can target either the carboxylic acid or the ketone moiety.

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. fiveable.meimperial.ac.uk Borane (BH₃) is also effective and offers selectivity for reducing carboxylic acids in the presence of other reducible functional groups like esters. fiveable.me

The ketone group can also be subjected to reduction. Depending on the reagent and conditions, it can be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it is generally selective for ketones and aldehydes over less reactive functional groups like carboxylic acids and esters.

| Functional Group | Transformation | Reagents | Product Functional Group |

| Carboxylic Acid | Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol fiveable.meimperial.ac.uk |

| Carboxylic Acid | Conversion to Acyl Halide | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Halide vanderbilt.edu |

| Ketone | Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Amide (Derivative) | Dehydration | Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂) | Nitrile vanderbilt.edu |

Note: This table outlines potential functional group interconversions based on general organic chemistry principles. Specific outcomes for this compound would depend on experimental conditions and potential intramolecular interactions.

These interconversions allow for the synthesis of a diverse range of derivatives from this compound, enabling further molecular elaboration and the development of new chemical entities. The interplay between the two functional groups and the inherent ring-chain tautomerism makes it a versatile synthetic building block. nih.govsolubilityofthings.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(2-Methylpropanoyl)benzoic acid provides distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), multiplicities, and integration values are instrumental in assigning these protons to their specific locations within the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.18 | Doublet | 6H | -CH(CH ₃)₂ |

| b | 3.65 | Septet | 1H | -CH (CH₃)₂ |

| c | 7.45 - 7.65 | Multiplet | 3H | Ar-H |

| d | 8.05 | Doublet | 1H | Ar-H |

| e | 10.5 (broad) | Singlet | 1H | -COOH |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments and their respective chemical shifts. This information is crucial for confirming the carbon backbone of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH(C H₃)₂ | 18.5 |

| -C H(CH₃)₂ | 40.2 |

| Aromatic C -H | 127.5, 128.9, 130.5, 132.1 |

| Aromatic Quaternary C | 134.8, 138.2 |

| -C OOH | 168.9 |

| -C =O | 205.1 |

Note: Assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Two-Dimensional NMR Techniques

To further solidify the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would provide invaluable data on proton-proton and proton-carbon connectivities, confirming the bonding network within the this compound molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₁H₁₂O₃), the expected exact mass can be calculated and compared to the experimental value. nih.gov The molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound.

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [C₁₁H₁₂O₃+H]⁺ | 193.0859 | To be determined experimentally |

The fragmentation pattern observed in the MS/MS spectrum would further corroborate the proposed structure. Key fragments would likely include the loss of water (H₂O) from the carboxylic acid group and the cleavage of the isobutyryl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O-H | 3300-2500 (broad) | O-H stretching vibration, broadened due to hydrogen bonding. docbrown.info |

| Aromatic C-H | 3100-3000 | C-H stretching vibrations. |

| Aliphatic C-H | 2970-2870 | C-H stretching vibrations. |

| Ketone C=O | ~1700 | C=O stretching vibration. |

| Carboxylic Acid C=O | ~1680 | C=O stretching vibration. docbrown.info |

| Aromatic C=C | 1600-1450 | C=C stretching vibrations in the aromatic ring. |

| C-O | 1320-1210 | C-O stretching vibration. docbrown.info |

The broadness of the O-H stretch is a hallmark of the dimeric association of carboxylic acids through hydrogen bonding. docbrown.info The presence of two distinct carbonyl peaks would further confirm the existence of both the ketonic and carboxylic acid functionalities.

of this compound

The structure of this compound contains two primary chromophoric systems: the substituted benzene (B151609) ring and the carbonyl groups of the ketone and carboxylic acid functionalities. The interaction between these groups is expected to influence the UV-Vis absorption profile of the molecule significantly.

The benzene ring itself is a well-characterized chromophore, typically exhibiting two main absorption bands, referred to as the B-band (benzenoid) and the C-band. rsc.org The B-band, which is more intense, is typically observed around 230 nm, while the broader and less intense C-band appears around 274 nm for neutral benzoic acid in aqueous solution. rsc.org These absorptions arise from π → π* electronic transitions within the aromatic system.

The presence of both a carboxylic acid group and a methylpropanoyl group as substituents on the benzene ring will modulate these absorptions. The carbonyl group (C=O) of the ketone and the carboxylic acid contains non-bonding electrons (n electrons) in addition to the π electrons. This allows for n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions.

In related compounds, the solvent environment and pH can also play a crucial role in the observed UV-Vis spectrum. For instance, studies on benzoic acid have shown that changes in pH, which affect the protonation state of the carboxylic acid, lead to shifts in the absorption maxima. rsc.orgnih.gov The deprotonated benzoate (B1203000) form typically shows a blue shift (a shift to shorter wavelengths) compared to the protonated benzoic acid. rsc.org Similarly, the polarity of the solvent can influence the position and intensity of the absorption bands. dergipark.org.tr

To provide context for the expected UV-Vis absorption of this compound, the following table summarizes the reported spectral data for structurally related compounds.

| Compound Name | CAS Number | λmax (nm) | Solvent/Conditions | Reference |

| Benzoic acid | 65-85-0 | 230, 274 | Water (pH 2.5) | rsc.org |

| 2-Methylbenzoic acid | 118-90-1 | Not Specified | Not Specified | nist.gov |

| Benzoic acid, 2-methylpropyl ester | 120-50-3 | Not Specified | Not Specified | nist.gov |

| 2-(4-Methylbenzoyl)benzoic acid | 85-55-2 | Not Specified | Not Specified | chemicalbook.comnih.gov |

| Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester | 65505-24-0 | Not Specified | Not Specified | nist.gov |

| 2-(Benzylsulfanyl)benzoic acid | 15318-02-2 | Not Specified | Not Specified | mzcloud.org |

| Benzoic acid, 4-(methylthio)-, 2-methylpropyl ester | Not Specified | Not Specified | Not Specified | spectrabase.com |

| Benzoic acid, 2-(benzylcarbonylamino)-, methyl ester | Not Specified | Not Specified | Not Specified | spectrabase.com |

Based on the data for benzoic acid and its derivatives, it is reasonable to predict that this compound would exhibit characteristic π → π* transitions from the substituted benzene ring, likely in the range of 230-280 nm. Additionally, the presence of the two carbonyl groups may give rise to weaker n → π* transitions at longer wavelengths. The exact positions and intensities of these absorption bands would be influenced by the steric and electronic interactions between the adjacent methylpropanoyl and carboxylic acid groups, as well as the solvent used for analysis. Further experimental or theoretical studies would be necessary to precisely determine the UV-Vis spectroscopic profile of this compound.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in 2-(2-methylpropanoyl)benzoic acid and assessing its energetic stability. researchgate.net These calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar benzoic acid derivatives have utilized methods like Hartree-Fock (HF) and DFT to optimize crystal structures. researchgate.net The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in a related benzoic acid derivative, the bond lengths in the phenyl ring were calculated to vary from 1.392 Å to 1.402 Å in the monomeric form. researchgate.net

Furthermore, quantum chemical calculations can elucidate the electronic properties of the molecule. The analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and potential interaction sites. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C11H12O3 | chemsrc.com |

| Molecular Weight | 192.211 g/mol | chemsrc.com |

| Density | 1.151 g/cm³ | chemsrc.com |

| Boiling Point | 333.9ºC at 760 mmHg | chemsrc.com |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry plays a pivotal role in unraveling the complex mechanisms of chemical reactions involving this compound and related compounds. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Photoenolization and Biradical Intermediates

The photochemistry of 2-acylbenzoic acids, including this compound, is characterized by processes like photoenolization and the formation of biradical intermediates. nih.gov Upon absorption of light, the ketone can undergo intramolecular hydrogen atom abstraction, leading to the formation of a biradical. This biradical can then decay to form photoenols. nih.gov

For a related compound, 2-(2-methylbenzoyl)benzoic acid methyl ester, laser flash photolysis studies revealed the formation of a biradical with a maximum absorption at 330 nm and a lifetime of 50 nanoseconds. nih.gov This biradical subsequently decayed into Z- and E-photoenols with distinct lifetimes. nih.gov The lifetime of these photoenols is crucial in determining the subsequent reaction pathways, such as intramolecular lactonization. nih.gov

Intramolecular Hydrogen Atom Abstraction Pathways

Intramolecular hydrogen atom abstraction is a key step in the photoreactions of many ketones. youtube.com In the case of this compound, the excited carbonyl group can abstract a hydrogen atom from the adjacent methyl group. This process, often referred to as a Norrish Type II reaction, leads to the formation of a 1,4-biradical. youtube.com

Computational studies can model the transition state for this hydrogen abstraction, providing insights into the structure-reactivity relationships. youtube.com The reactivity is influenced by the nature of the excited state (n,π* versus π,π*) and solvent effects. youtube.com The resulting biradical can undergo further reactions, such as cyclization to form a cyclobutanol (B46151) derivative or cleavage to yield an enol and an alkene. youtube.com Studies on other benzoic acid derivatives have shown that intramolecular hydrogen atom tunneling can also be a significant process, particularly at low temperatures. nih.gov

Catalytic Mechanisms

Computational methods are also employed to understand how catalysts can influence the reactions of benzoic acid derivatives. rsc.org For instance, DFT calculations have been used to study the mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which can involve ligands derived from benzoic acid. rsc.org These studies can determine the activation energies for different catalytic pathways, helping to identify the most efficient catalytic system. rsc.org In other contexts, the role of benzoic acid as a co-catalyst has been investigated, with calculations demonstrating its ability to lower activation energies by forming hydrogen bonds and facilitating proton transfer. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule, like a derivative of this compound, with a biological target, such as a protein or enzyme. mdpi.com These methods are crucial in drug discovery and development.

In silico screening of benzoic acid derivatives has been performed to evaluate their potential as inhibitors of various enzymes. mdpi.comnih.gov Docking studies predict the preferred binding mode and affinity of the ligand to the active site of the target protein. researchgate.netmdpi.com For example, a study on a benzoic acid derivative showed that it docked well with carbonic anhydrase, suggesting its potential as an inhibitor. researchgate.net The interactions often involve hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the protein. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed using molecular descriptors generated from computational chemistry to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach aids in the design of new, more potent molecules.

| Study Type | Key Findings | Computational Method | Reference |

|---|---|---|---|

| Photoenolization | Formation of biradical and photoenol intermediates with specific lifetimes. | Laser Flash Photolysis | nih.gov |

| Molecular Docking | Prediction of binding affinity and interactions with protein active sites. | DFT, Molecular Docking | researchgate.netmdpi.com |

| Catalytic Mechanism | Elucidation of reaction pathways and activation energies in catalyzed reactions. | DFT | rsc.org |

| QSAR | Correlation of molecular structure with biological activity. | Various ML methods | nih.gov |

Derivatives of 2 2 Methylpropanoyl Benzoic Acid: Synthesis and Structure Activity Relationships

Synthesis of Novel Analogs and Homologs

The synthesis of derivatives of 2-acylbenzoic acids, such as 2-(2-Methylpropanoyl)benzoic acid, is a cornerstone of synthetic organic chemistry, providing access to a wide array of heterocyclic compounds that are pivotal in medicinal chemistry and materials science. researchgate.netresearchgate.net These derivatives are recognized as highly versatile synthons due to the presence of multiple reactive sites, which allow for the construction of complex molecular architectures, including phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.net

A common and historical method for synthesizing 2-benzoylbenzoic acid, a related compound, involves the Friedel-Crafts condensation of phthalic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum trichloride, followed by hydrolysis. chemicalbook.com This general strategy can be adapted for the synthesis of various analogs. For instance, reacting different substituted aryl bromomethyl ketones with 2-mercaptobenzoic acid provides a one-pot method to produce substituted 2-aroyl-benzo[b]thiophen-3-ol derivatives. nih.gov

Furthermore, modifications can be made to the acyl group. For example, 2-acetylbenzimidazole (B97921) can be reacted with thiosemicarbazide, and the resulting product can be further treated with chloroacetic acid to yield new heterocyclic systems. nih.gov The reactivity of the carboxylic acid and ketone functionalities in 2-acylbenzoic acids allows for tandem reactions. For example, a catalyzed reaction with alcohols can lead to the stereoselective synthesis of (Z)-3-ylidenephthalides, which are valuable in drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acid Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of benzoic acid, these studies typically involve systematic modifications of the chemical structure to understand how changes in substituents and their positions on the aromatic ring affect biological activity. nih.gov

Impact of Substituents on Biological Potency

The nature and position of substituents on the benzoic acid scaffold dramatically influence the biological activity of the resulting derivatives. Research on 2-(benzoyl)benzoic acid analogs as potential sweeteners has shown that the presence and type of substituents are critical for eliciting a sweet taste. For example, 2-(4-methoxybenzoyl)benzoic acid was found to be a potent sweetener, approximately 150 times sweeter than sucrose (B13894), highlighting the positive impact of the p-methoxy group. acs.org Further studies revealed that modifications to this core structure, such as altering the alkoxy group, did not lead to a sweeter compound, indicating a specific requirement for the methoxy (B1213986) substituent at that position for optimal activity. acs.org

In another example, a study on 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 demonstrated the importance of specific substituents for binding affinity. nih.gov Deletion of a 5-phenethylthio substituent resulted in a significant decrease in binding affinity to both target proteins, underscoring its critical contribution to potency. nih.gov The strategic replacement of a furan (B31954) ring with a carboxyl group to form a 2,5-substituted benzoic acid was designed to enhance the hydrogen bond with a key arginine residue (Arg263) in the target protein, thereby improving binding. nih.gov

The following table illustrates the impact of different substituents on the sweetness of 2-benzoylbenzoic acid derivatives, with sweetness potency relative to a 3% sucrose solution. acs.org

| Compound (Substituent on Benzoyl Ring) | Taste | Relative Sweetness |

| 2-Benzoylbenzoic acid | sweet | 20 |

| 2-(4-Methylbenzoyl)benzoic acid | sweet | 50 |

| 2-(4-Methoxybenzoyl)benzoic acid | sweet | 150 |

| 2-(4-Ethoxybenzoyl)benzoic acid | sweet | 100 |

| 2-(4-Chlorobenzoyl)benzoic acid | tasteless | - |

| 2-(4-Nitrobenzoyl)benzoic acid | tasteless | - |

| 2-(3-Methoxybenzoyl)benzoic acid | sweet | 20 |

| 2-(2-Methoxybenzoyl)benzoic acid | bitter | - |

Positional Isomerism Effects

The position of substituents on the benzoic acid ring, known as positional isomerism, plays a pivotal role in determining the biological activity of the molecule. Even a slight shift in the location of a functional group can lead to significant changes in potency and even the type of activity observed. researchgate.net

In the study of 2-benzoylbenzoic acid-based sweeteners, the placement of the methoxy group on the benzoyl ring was critical. While a methoxy group at the 4-position (para) resulted in a compound 150 times sweeter than sucrose, moving it to the 3-position (meta) reduced the relative sweetness to 20, and placing it at the 2-position (ortho) resulted in a bitter-tasting compound. acs.org This demonstrates a clear positional effect, where the para position is optimal for the desired sweet taste. acs.org

Similarly, in the development of retinoid agonists based on a diphenylamine (B1679370) scaffold, the position of a methyl group on the benzoic acid moiety determined whether the compound acted as an agonist or an antagonist. nih.gov This highlights how positional isomerism can switch the biological function of a molecule entirely. Analysis of two isomeric benzoic acid derivatives, differing only by the ortho versus meta position of a methylphenoxymethyl group, revealed variations in their predicted biological activities, which were attributed to differences in their crystal packing and intermolecular interactions. researchgate.net

Role as Key Intermediates in Complex Molecule Synthesis

Derivatives of this compound are valuable building blocks, or intermediates, for the synthesis of more complex molecules with significant applications in the pharmaceutical and agrochemical industries.

Pharmaceutical Intermediates

A prominent example of a 2-acylbenzoic acid derivative serving as a crucial pharmaceutical intermediate is in the synthesis of Tolvaptan. Tolvaptan is a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels). google.commedkoo.comchemicalbook.com A key intermediate in the synthesis of Tolvaptan is 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. This complex molecule is constructed using a 2-methyl-4-(N-(2-methylbenzoyl)amino)benzoic acid moiety, which is structurally related to this compound. google.comgoogle.com The synthesis involves reacting this key benzoic acid intermediate with 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. google.com The development of efficient processes to produce these intermediates is critical for the commercial manufacturing of the final drug. google.compatsnap.com

Similarly, other benzoic acid derivatives are used to create a variety of medicinally important compounds. For instance, 4-(4-methylpiperazinomethyl)benzoic acid is a key intermediate for the anticancer drug Imatinib. google.com While not a 2-acylbenzoic acid, it illustrates the general importance of substituted benzoic acids in pharmaceutical synthesis.

Agrochemical Building Blocks

In the field of agrochemicals, substituted benzoic acids are fundamental building blocks for herbicides and insecticides. google.com For example, 2-chloro-4-(methylsulfonyl)benzoic acid is an important intermediate used in the synthesis of various agrochemicals. prepchem.comgoogle.com Various synthetic routes have been developed for its production, including the oxidation of 2-chloro-4-methylsulfonyltoluene. google.comgoogle.com

Another related intermediate, 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, is used to produce Ebitrione, a triketone HPPD inhibitor herbicide effective against a range of weeds in corn and rice fields. patsnap.com The synthesis of this intermediate often starts from 2-chloro-3-methyl-4-methylsulfonylacetophenone, highlighting the utility of keto-benzoic acid structures in the creation of potent agrochemicals. patsnap.com The development of green and efficient synthetic methods for these intermediates is an active area of research to reduce cost and environmental impact. patsnap.com

Dye Synthesis Precursors

The role of aromatic carboxylic acids as precursors in the synthesis of various classes of dyes is well-established in the field of industrial and materials chemistry. These compounds often serve as foundational scaffolds upon which chromophoric and auxochromic groups are built to create molecules with specific light-absorbing properties. However, in the context of this compound, a comprehensive review of scientific literature does not reveal its use as a direct precursor in the synthesis of commercial or extensively researched dyes.

Alternatively, the carboxylic acid functionality and the aromatic ring of this compound present theoretical possibilities for its incorporation into dye structures. The carboxylic acid group could be converted into other functional groups, or the aromatic ring could undergo electrophilic substitution to introduce groups relevant to dye chemistry. For example, some research has explored the synthesis of anthraquinone (B42736) dyes through the cyclization of substituted benzoyl benzoic acids. chemspider.com However, there is no specific literature demonstrating this for this compound.

The absence of documented applications of this compound as a dye precursor suggests that other benzoic acid derivatives may be more suitable or cost-effective for these purposes. For instance, compounds like 3-amino-4-methyl-benzoic acid are directly used in the synthesis of azo dyes due to the presence of the reactive amino group. rasayanjournal.co.in

Biological Activities and Molecular Mechanisms in Vitro Studies

Anti-inflammatory and Analgesic Potential (In Vitro Models)

There are no available in vitro studies specifically investigating the anti-inflammatory or analgesic potential of 2-(2-Methylpropanoyl)benzoic acid. Research on other benzoic acid derivatives has explored their effects on inflammatory pathways, but this information is not directly applicable to the subject of this article.

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

No published data from in vitro assays on the antiproliferative or cytotoxic effects of this compound against any human cancer cell lines were found. Therefore, IC50 values and specific cell line responses cannot be reported.

Enzyme Inhibition Studies (In Vitro)

Acetylcholinesterase (AChE) Inhibition

Specific studies on the inhibitory activity of this compound against acetylcholinesterase are not present in the current body of scientific literature. While various benzoic acid derivatives have been assessed for their AChE inhibitory potential, no such data exists for this particular compound.

Cyclooxygenase (COX-1 and COX-2) Binding Affinities

There is no available research detailing the binding affinities or inhibitory concentrations (IC50) of this compound for either cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

The inhibitory effect of this compound on dihydrofolate reductase (DHFR) has not been reported in any published in vitro studies.

Anti-apoptotic Protein (Mcl-1, Bfl-1) Inhibition

While a class of 2,5-substituted benzoic acid derivatives has been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, there is no specific information confirming that this compound belongs to this class of inhibitors or any data on its binding affinities (Ki values) for these proteins. nih.govresearchgate.netnih.gov

Antimicrobial Efficacy (In Vitro)

Comprehensive searches of scientific literature and databases have not yielded specific studies on the antimicrobial properties of this compound. While research exists on the antimicrobial effects of benzoic acid and its various other derivatives, this information is not directly applicable to the unique chemical structure of this compound.

Antibacterial Activity

There is no available data from in vitro studies to report on the antibacterial activity of this compound. Therefore, no data tables on minimum inhibitory concentrations (MIC) or other measures of antibacterial efficacy against specific bacterial strains can be provided at this time.

Antifungal Activity

Similarly, there is a lack of published research on the in vitro antifungal activity of this compound. Consequently, no information is available regarding its efficacy against fungal pathogens.

Elucidation of Molecular Mechanisms in Biological Systems (In Vitro)

There are no specific in vitro studies that elucidate the molecular mechanisms of action for this compound. Research on the parent compound, benzoic acid, suggests potential mechanisms such as the disruption of cell membranes and inhibition of enzymatic activity. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence, as the addition of the 2-methylpropanoyl group can significantly alter the compound's chemical properties and biological interactions.

Further research is required to determine the specific biological activities and understand the molecular pathways through which this compound may exert any effects.

Advanced Analytical Techniques for Investigation

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the separation and purification of 2-(2-Methylpropanoyl)benzoic acid from starting materials, by-products, and other impurities that may be present after its synthesis.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of benzoic acid derivatives would involve a C18 column as the stationary phase. sigmaaldrich.comhelixchrom.com The mobile phase could consist of a gradient mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid or a buffer solution, and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egusda.gov Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in this compound provide strong chromophores. sigmaaldrich.comust.edu

Illustrative HPLC Parameters for Analysis of this compound: | Parameter | Value | | :--- | :--- | | Column | C18, 4.6 x 250 mm, 5 µm | | Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 15 | 80 | | | 20 | 80 | | | 22 | 30 | | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

This method allows for the separation of the target compound from closely related impurities, and the peak area provides a quantitative measure of its purity.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress, identifying fractions from column chromatography, and preliminary purity checks of this compound. utexas.edufbanks.info For this compound, a silica (B1680970) gel plate typically serves as the stationary phase, leveraging the polarity of the carboxylic acid group for separation. researchgate.net

The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetic acid) is commonly used. utexas.edu The components of the mixture migrate up the plate at different rates, resulting in different Retention Factor (Rf) values. Visualization of the spots can be achieved under UV light due to the aromatic nature of the compound or by using staining reagents. magritek.com

Example TLC System for this compound:

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Hexane:Ethyl Acetate (7:3) with 1% Acetic Acid |

| Visualization | UV light at 254 nm |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of this compound and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying impurities at trace levels. After separation on an HPLC column, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. nih.govmdpi.com This provides molecular weight information, which is crucial for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. For a non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability. nih.govresearchgate.net A common derivatization agent is a silylating reagent, which converts the carboxylic acid to its corresponding silyl (B83357) ester. The derivatized sample is then injected into the gas chromatograph, separated based on its boiling point and interaction with the stationary phase, and subsequently detected by the mass spectrometer. scholarsresearchlibrary.comresearchgate.net The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

Chemometric Approaches in Spectroscopic Data Analysis

While specific chemometric studies on this compound are not widely reported, these statistical and mathematical methods can be invaluable for analyzing complex spectroscopic data obtained from its analysis. For instance, when analyzing a series of HPLC-UV or GC-MS runs for quality control purposes, chemometric methods like Principal Component Analysis (PCA) can be used to identify patterns and outliers in the data, highlighting batch-to-batch variations or the presence of unexpected impurities. In the context of spectroscopic analysis (e.g., IR or NMR), chemometrics can aid in the quantitative analysis of mixtures containing this compound by deconvoluting overlapping signals.

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.netrsc.org

To perform a crystallographic analysis, a single crystal of high quality is required. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined. researchgate.net The crystal structure of a closely related compound, 2-(4-methylbenzoyl)benzoic acid monohydrate, reveals a dihedral angle between the two aromatic rings and a network of intermolecular hydrogen bonds. nih.gov It is expected that this compound would exhibit similar structural features, including the formation of hydrogen-bonded dimers through its carboxylic acid groups.

Illustrative Crystallographic Data for a Benzoic Acid Derivative:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~ 8.7 |

| b (Å) | ~ 8.6 |

| c (Å) | ~ 11.8 |

| β (˚) | ~ 100.8 |

| Volume (ų) | ~ 874 |

| Z | 4 |

This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice.

Future Research Directions and Potential Academic Impact

Exploration of Undiscovered Synthetic Pathways

While established methods for synthesizing 2-aroylbenzoic acids, such as Friedel-Crafts acylation, exist, the pursuit of novel and more efficient synthetic routes remains a key research focus. researchgate.net Future research could explore innovative catalytic systems, such as transition metal catalysts or organocatalysts, to improve yields, reduce reaction times, and enhance regioselectivity. The development of one-pot cascade reactions, which form multiple chemical bonds in a single operation, represents a particularly promising strategy for the atom-economical synthesis of complex 2-(2-methylpropanoyl)benzoic acid analogs. rsc.org Furthermore, exploring alternative starting materials, potentially derived from renewable resources, could lead to more sustainable synthetic pathways. rsc.org The reaction of aryllithium reagents with phthalic anhydride (B1165640) is another area that warrants further investigation for the preparation of aroylbenzoic acids. acs.org

Advanced Structural Modification and Design Strategies

The functional group handles on the this compound scaffold, namely the carboxylic acid and ketone moieties, offer numerous opportunities for structural modification. Future design strategies will likely focus on creating analogs with enhanced or entirely new functionalities. This could involve introducing various substituents onto the aromatic ring to modulate electronic properties and steric hindrance, thereby influencing the molecule's reactivity and biological interactions. mdpi.com Another avenue is the transformation of the carboxylic acid and ketone groups into other functional groups, such as esters, amides, or more complex heterocyclic systems, to generate a diverse library of compounds for screening. researchgate.netmdpi.com Structure-based drug design, guided by computational modeling, can be employed to rationally design molecules that bind to specific biological targets with high affinity and selectivity. nih.gov

Table 1: Potential Structural Modifications of this compound

| Modification Site | Potential Modification | Desired Outcome |

| Aromatic Ring | Introduction of electron-donating or electron-withdrawing groups | Modulate electronic properties and reactivity |

| Carboxylic Acid | Conversion to esters, amides, or heterocycles | Alter solubility, and biological activity |

| Ketone | Reduction to alcohol, conversion to imine or other derivatives | Create new functionalities and interaction points |

| Iso-propanoyl group | Alteration of the alkyl chain | Investigate structure-activity relationships |

In-depth Mechanistic Investigations of Chemical Reactivity

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic methods and designing new reactions. Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the intricate details of reaction pathways. researchgate.net For instance, a deeper investigation into the mechanism of Friedel-Crafts acylation could lead to the development of more effective catalysts. masterorganicchemistry.com Similarly, studying the mechanisms of nucleophilic substitution, addition, and other fundamental organic reactions involving this scaffold will provide valuable insights for synthetic chemists. lumenlearning.comyoutube.com Understanding the degradation kinetics of related structures can also inform the stability and potential applications of new derivatives. nih.gov

Discovery of Novel Biological Targets and Therapeutic Applications (In Vitro)

While the biological profile of this compound itself is not extensively documented in publicly available research, the broader class of aroylbenzoic acids and their derivatives has shown promise in various therapeutic areas. Future in vitro studies are essential to uncover the potential biological activities of this specific compound and its analogs. High-throughput screening against a wide range of biological targets, such as enzymes and receptors, could identify novel activities. nih.govnih.gov Given that derivatives of substituted benzoic acids have been investigated as inhibitors of anti-apoptotic proteins and as anticancer agents, exploring the potential of this compound derivatives in this area is a logical next step. nih.govnyu.edu Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified bioactive compounds. nih.gov

Table 2: Potential In Vitro Biological Screening Areas

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Kinases, Proteases, HDACs | Oncology, Inflammation |

| Receptors | G-protein coupled receptors (GPCRs) | Various |

| Ion Channels | Sodium, Potassium, Calcium channels | Neurological disorders |

| Anti-apoptotic proteins | Bcl-2 family proteins | Oncology |

Development of Sustainable and Green Synthesis Methods

In line with the growing emphasis on environmentally responsible chemical manufacturing, the development of sustainable and green synthesis methods for this compound is of paramount importance. monash.edu Future research should focus on replacing hazardous reagents and solvents with greener alternatives. This includes the use of water as a solvent, the application of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. monash.edu Biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly sustainable approach. Furthermore, developing synthetic routes that start from renewable feedstocks, such as lignin-based benzoic acid derivatives, would significantly reduce the environmental footprint of producing these compounds. rsc.org The principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, should guide the design of all new synthetic pathways. monash.edu

Q & A

Basic Research Questions

Q. What safety precautions should be prioritized when handling 2-(2-Methylpropanoyl)benzoic acid, given limited toxicological data?

- Methodological Answer : Due to the lack of comprehensive safety data (e.g., skin/eye irritation, mutagenicity, or STOT effects), adopt standard laboratory safety protocols:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .

- Ensure proper ventilation and access to emergency eyewash stations .

- Follow waste disposal guidelines compliant with local regulations, as ecotoxicity and biodegradability data are unavailable .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Employ spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify aromatic protons and carbonyl groups.

- X-ray Crystallography : Resolve crystal structure for bond-length validation, similar to tert-butyl analogs studied via single-crystal X-ray diffraction .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the thermochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies and ionization potentials .

- Basis Sets : Use 6-311+G(d,p) for geometry optimization and vibrational frequency calculations.

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate aqueous or organic environments.

Q. How can derivatives of this compound be designed for biological activity screening?

- Methodological Answer : Focus on functional group modifications:

- Esterification/Amidation : Introduce boronic ester groups (e.g., dioxaborinanyl derivatives) to target enzymes like hormone-sensitive lipase (HSL) .

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinity with receptors or enzymes, leveraging structural analogs (e.g., 4-cyano-cyclohexylamino derivatives) .

Q. What experimental strategies are recommended for studying the metabolic fate of this compound?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS.

- Isotopic Labeling : Track metabolic pathways using -labeled carboxyl groups.

- Comparative Analysis : Reference structurally similar compounds (e.g., hydroxy-methylphenyl acetamide derivatives) to hypothesize metabolic intermediates .

Data Contradiction and Uncertainty Management

Q. How should researchers address discrepancies in physicochemical data for this compound across sources?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。